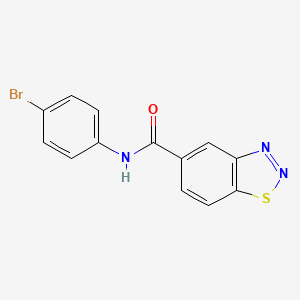
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents and conditions used, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
The compound N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide and its derivatives have been studied for their potential in anticancer applications. A study focused on synthesizing novel nitrogen heterocycles bearing the carboxamide moiety, including N-(p-bromophenyl) carboxamide, showed cytotoxic activity against the MCF-7 cell line. Compound N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide exhibited potent cytotoxic activity, inducing cell cycle arrest at the G1 phase with apoptosis-inducing activity marked by an increase in the G0 phase (Bakare, S. B., 2021).
Antimicrobial and Anti-Bacterial Properties
Another study synthesized functionalized N-(4-bromophenyl)furan-2-carboxamides and evaluated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. The molecule demonstrated effective activity against A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, highlighting its potential as a promising compound against NDM-positive bacteria A. baumannii compared to various commercially available drugs (Siddiqa, A. et al., 2022).
Antimalarial Activity
Bromobenzothiophene carboxamide derivatives have also been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, presenting a potential for antimalarial drug development. These compounds specifically impair the development of metabolically active trophozoite stage of intraerythrocytic cycle and have shown effectiveness in vivo in the mouse model against Plasmodium asexual blood stages (Banerjee, T. et al., 2011).
Electrochemical and Optical Properties
Research into the electrochemical and optical properties of related benzothiadiazole compounds has been conducted, focusing on solution-processable copolymers containing benzotriazole and benzothiadiazole. These studies have implications for the development of new materials for electronic and optoelectronic applications, highlighting the versatility of benzothiadiazole derivatives in material science (Karakus, M. et al., 2012).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying how to handle and store the compound safely.
Direcciones Futuras
This could involve looking at potential applications of the compound and areas where further research is needed.
I hope this general information is helpful. If you have a specific compound or a related topic you’d like to know more about, feel free to ask!
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-12-11(7-8)16-17-19-12/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZVALUYCGXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

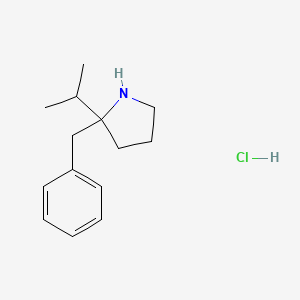
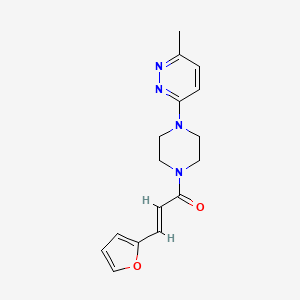
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
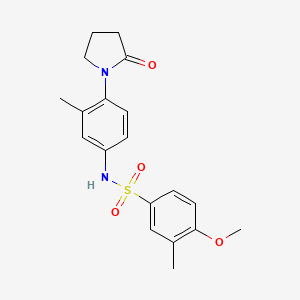
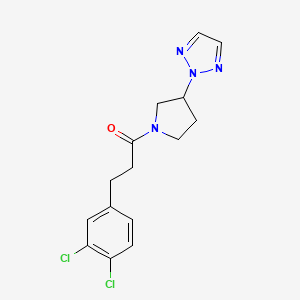
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
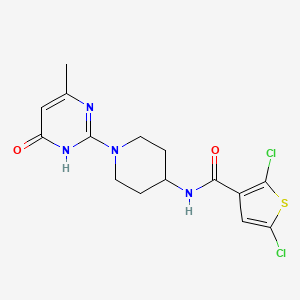
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)
![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)
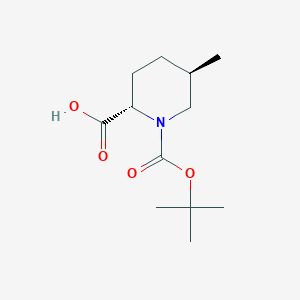
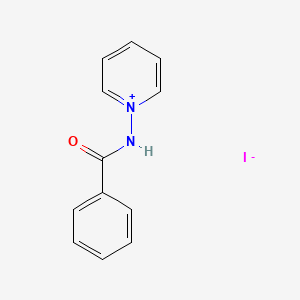
![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)